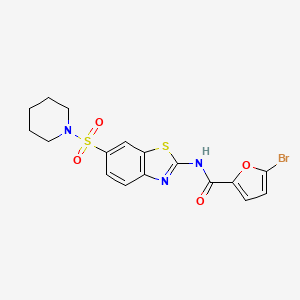
5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including a furan ring, a benzothiazole ring, a piperidine ring, a sulfonyl group, and an amide group . These functional groups suggest that this compound could have a variety of chemical properties and potential applications.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group could participate in hydrolysis or condensation reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : A study by Aleksandrov et al. (2021) discusses the synthesis of related compounds involving furan-2-carboxamide. They describe the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride and subsequent reactions, including electrophilic substitution reactions (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).
Electrophilic Substitution Reactions : Another study by Aleksandrov et al. (2017) on a similar compound, N-(1-Naphthyl)furan-2-carboxamide, details the process of electrophilic substitution reactions such as bromination, nitration, and acylation, which are key in the modification and potential application of these compounds (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents : Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds with furan-2-carboxamide structures. These compounds demonstrated significant DNA affinities and in vitro effectiveness against protozoal infections, highlighting potential therapeutic applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Urotensin-II Receptor Antagonists : A study by Lim et al. (2019) on 5-arylfuran-2-carboxamide derivatives, including a compound with a piperidin-4-yloxy group, found these to be potent urotensin-II receptor antagonists, suggesting their use in treating disorders associated with this receptor (Lim, Kim, Park, Lee, Oh, & Yi, 2019).
Antimicrobial Activity : Research by Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole with a structure similar to the queried compound. These derivatives exhibited moderate to significant antimicrobial activity, suggesting potential applications in this domain (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S2/c18-15-7-6-13(25-15)16(22)20-17-19-12-5-4-11(10-14(12)26-17)27(23,24)21-8-2-1-3-9-21/h4-7,10H,1-3,8-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESRMSUSHATNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


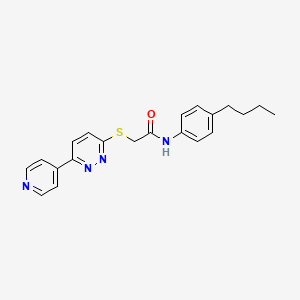
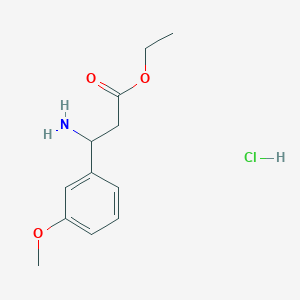
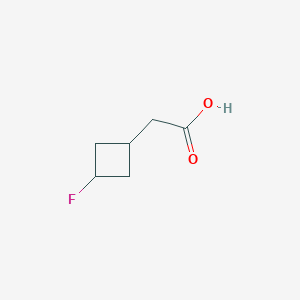

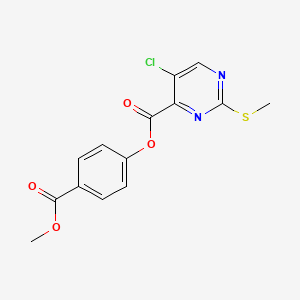
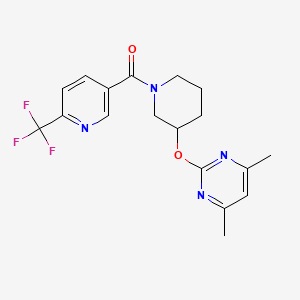
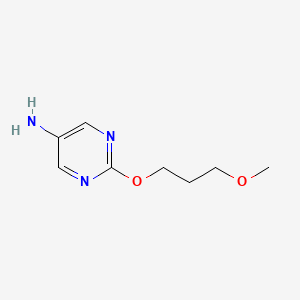
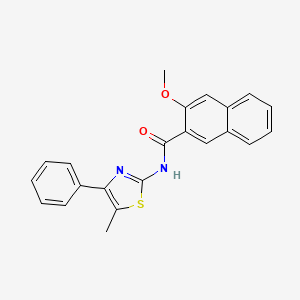
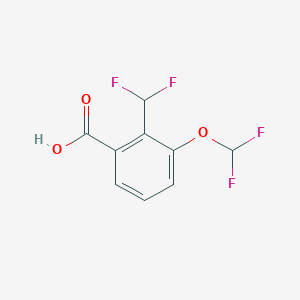
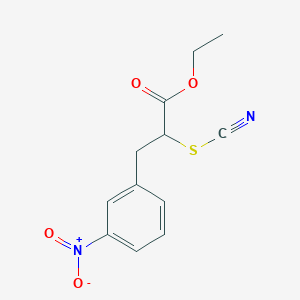
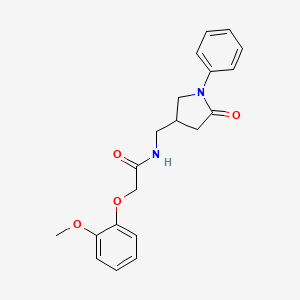

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)